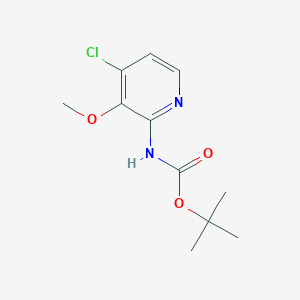![molecular formula C24H18FN5O2 B2765937 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-68-0](/img/structure/B2765937.png)
6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chromeno group, a tetrazolo group, and a pyrimidine group. These groups are common in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromeno group, the tetrazolo group, and the pyrimidine group. This could involve reactions such as cyclization, condensation, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of fluorine and methoxy groups would also add to the complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the tetrazolo group could potentially undergo reactions such as ring-opening or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Ionic Liquid-Promoted Synthesis : A study by Tiwari et al. (2018) highlighted the synthesis of chromeno-pyrimidine coupled derivatives using an ionic liquid-promoted method. These derivatives exhibited significant in vitro antifungal and antibacterial activities. The study also included enzyme assay studies, molecular docking, and ADMET analysis to predict the compounds' mode of action and drug-like properties. Notably, compounds were tested for cytotoxicity against the HeLa cancer cell line and showed non-toxic nature through an in vivo acute oral toxicity study (Tiwari et al., 2018).
Electrogenerated Anions/Cations for Synthesis : Kazemi-Rad et al. (2014) described the synthesis of novel chromenopyrano[2,3-d]pyrimidines using electrogenerated anions of acetonitrile. This method offers an efficient and convenient pathway for producing these compounds (Kazemi-Rad et al., 2014).
Catalyst-Free Synthesis : Another study by Brahmachari and Nayek (2017) reported the catalyst-free synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This process highlights the eco-friendly and efficient approach to synthesizing these compounds (Brahmachari & Nayek, 2017).
Anticancer Activities
- Synthesis and Anticancer Activity : Galayev et al. (2015) synthesized a series of 7-hydroxy-8-methyl-coumarins with various moieties, including the tetrazolo[1,5-a]pyrimidine. These compounds were screened for anticancer activity against NCI60 cell lines, identifying compounds with significant antimitotic activity, especially against the Non-Small Cell Lung Cancer cell line (Galayev et al., 2015).
Structural Characterization and Activity Studies
- Antimicrobial Activities of Chromene Derivatives : Okasha et al. (2016) synthesized new series of chromene molecules and evaluated their antimicrobial activity. The study showed that derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine exhibited promising antibacterial activities compared to reference antimicrobial agents (Okasha et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-31-15-12-10-14(11-13-15)22-20-21(26-24-27-28-29-30(22)24)17-7-3-5-9-19(17)32-23(20)16-6-2-4-8-18(16)25/h2-13,22-23H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDIWJRNXAHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5F)NC6=NN=NN26 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)
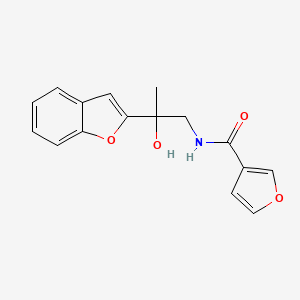
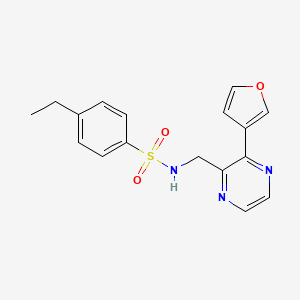
![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
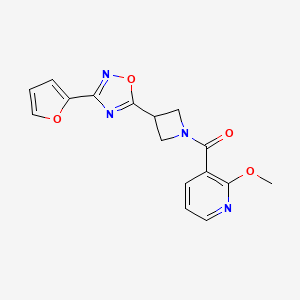
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
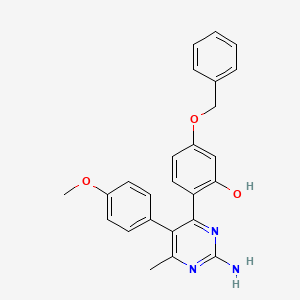
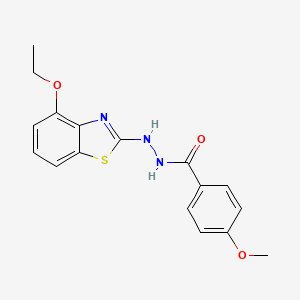
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)

